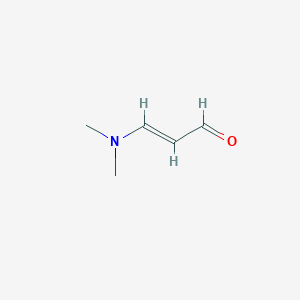

3-Dimethylaminoacrolein

Vue d'ensemble

Description

Méthodes De Préparation

3-(Dimethylamino)acrylaldehyde can be synthesized through several methods. One common method involves the addition of dimethylamine to the triple bond of propynal (propargyl aldehyde) via a Reppe vinylation . propynal is not suitable for industrial synthesis due to its tendency to explode . Instead, vinyl ethers like ethyl vinyl ether are more appropriate. These react with phosgene and dimethylformamide (forming the Vilsmeier reagent) to produce 3-ethoxypropenylidene dimethylammonium chloride, which in a weakly alkaline medium forms 3-(Dimethylamino)acrylaldehyde . Another method involves reacting isobutyl vinyl ether with the iminium chloride derived from dimethylformamide and phosgene, yielding 3-(Dimethylamino)acrylaldehyde in dilute sodium hydroxide solution .

Analyse Des Réactions Chimiques

3-(Dimethylamino)acrylaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The activated aldehyde group reacts quantitatively with dialkyl sulfates such as dimethyl sulfate.

Cycloaddition: It can participate in cycloaddition reactions to form nitrogen-containing heterocycles like pyridines, pyrimidines, pyrroles, or pyrazoles.

Applications De Recherche Scientifique

3-(Dimethylamino)acrylaldehyde has several applications in scientific research:

Chemistry: It is used as a reactive molecular building block for the formation of nitrogen-containing heterocycles.

Biology: The compound has been studied for its ability to reverse the hypnotic effect of morphine in mice.

Industry: It is used in the synthesis of various chemical intermediates and products.

Mécanisme D'action

The mechanism of action of 3-(Dimethylamino)acrylaldehyde involves its interaction with molecular targets and pathways. For instance, it can inhibit specific pathways to induce apoptosis in certain cell types . The compound’s effects are mediated through its functional groups, which allow it to interact with various biological molecules and pathways .

Comparaison Avec Des Composés Similaires

3-(Dimethylamino)acrylaldehyde can be compared with other similar compounds, such as:

3-Aminoacrolein: Unlike 3-(Dimethylamino)acrylaldehyde, 3-Aminoacrolein is less stable and more toxic.

Dimethylformamide (DMF): 3-(Dimethylamino)acrylaldehyde can be thought of as vinylogous DMF, combining the functionalities of an unsaturated aldehyde and an enamine.

Malondialdehyde: 3-(Dimethylamino)acrylaldehyde can be used as a nontoxic precursor for the genotoxic, mutagenic, and potentially carcinogenic malondialdehyde.

Activité Biologique

3-Dimethylaminoacrolein (DMAA) is an organic compound with significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

This compound has the molecular formula and a molecular weight of approximately 101.13 g/mol. It appears as a pale yellow, water-soluble liquid. The compound is characterized by its reactive aldehyde group, which plays a crucial role in its biological activity.

The biological activity of DMAA can be attributed to several mechanisms:

- Electrophilic Reactivity : DMAA acts as an electrophile, readily forming adducts with nucleophiles such as thiols and amines. This reactivity can lead to modifications of proteins and nucleic acids, potentially disrupting cellular functions and inducing oxidative stress .

- Opioid Receptor Interaction : Notably, DMAA has been shown to reverse the hypnotic effects of morphine in animal models, indicating its interaction with opioid receptors. This property suggests potential applications in pain management or addiction treatment .

- Antimicrobial Activity : Research indicates that DMAA exhibits antimicrobial properties against various bacterial strains, including both gram-positive and gram-negative bacteria. This suggests its potential as a therapeutic agent in treating infections.

Case Studies

- Morphine Reversal Study :

-

Antimicrobial Efficacy :

- Objective : To assess the antibacterial properties of DMAA.

- Method : Various bacterial strains were exposed to different concentrations of DMAA.

- Results : Significant inhibition of bacterial growth was observed, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

Applications in Medicinal Chemistry

The unique reactivity of DMAA allows it to serve as a valuable building block in synthetic chemistry. It can be utilized to synthesize nitrogen-containing heterocycles such as pyridines and pyrroles through various reaction pathways:

- Synthesis of Heterocycles :

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to related compounds:

| Compound Name | Key Biological Activity | Reactivity Characteristics |

|---|---|---|

| This compound (DMAA) | Opioid receptor modulation; antimicrobial | Highly reactive due to electrophilic nature |

| Acrolein | Cytotoxicity; less selective | More reactive but less stable than derivatives |

| 2-Benzyl-3-(dimethylamino)acrolein | Enzyme inhibition; protein modification | Stable due to additional benzyl group |

Propriétés

Numéro CAS |

927-63-9 |

|---|---|

Formule moléculaire |

C5H9NO |

Poids moléculaire |

99.13 g/mol |

Nom IUPAC |

3-(dimethylamino)prop-2-enal |

InChI |

InChI=1S/C5H9NO/c1-6(2)4-3-5-7/h3-5H,1-2H3 |

Clé InChI |

RRLMPLDPCKRASL-UHFFFAOYSA-N |

SMILES |

CN(C)C=CC=O |

SMILES isomérique |

CN(C)/C=C/C=O |

SMILES canonique |

CN(C)C=CC=O |

Key on ui other cas no. |

927-63-9 |

Pictogrammes |

Corrosive |

Synonymes |

3-(Dimethylamino)-2-propenal; 3-(Dimethylamino)acrolein; 3-(Dimethylamino)acrylaldehyde; 3-(Dimethylamino)propenal; 4-Dimethylamino-2-propen-1-al; β-(Dimethylamino)acrolein |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 3-(Dimethylamino)acrolein, also known as 3-dimethylaminoacrylaldehyde, has the molecular formula C5H9NO and a molecular weight of 99.13 g/mol. While specific spectroscopic data isn't extensively discussed in the provided research, it's characterized by its enone structure with a dimethylamino substituent. This structure leads to characteristic peaks in NMR and IR spectra, useful for identification.

A: The reactivity of 3-(dimethylamino)acrolein with α-amino derivatives differs depending on the nature of the β-carbon substituent. Unsubstituted β-amino enones primarily undergo a 1,4-addition followed by elimination and cyclodehydration, yielding 3-functionalized pyrroles []. In contrast, 3-(dimethylamino)acrolein favors 1,2-addition followed by cyclization, resulting in 2-substituted pyrroles [].

A: 3-(Dimethylamino)acrolein plays a crucial role in synthesizing histone deacetylase (HDAC) inhibitors. It acts as a building block for creating an unusual 2-aryl-3-cyano-5-aminomethylpyridine core found in these inhibitors []. This methodology also offers access to diverse 3,5-disubstituted pyrid-2-ones and 2,3,5-trisubstituted pyridines [].

A: Yes, a modified Friedländer quinoline synthesis utilizes 3-(dimethylamino)acrolein. It acts as a masked malondialdehyde derivative, reacting with ortho-lithiated N-t-Boc-anilines or N-pivaloylanilines. Subsequent acid-induced cyclization then yields the desired quinolines [].

A: This reaction showcases the unique reactivity of corroles. Instead of the expected β-acrolein corrole, the reaction unexpectedly yields N21,N22-3-formylpropylcorrole and 10-acrolein isocorrole []. The formation of the isocorrole through electrophilic attack at the 10-position is unprecedented in porphyrinoid chemistry [].

A: Even trace amounts of acid can catalyze the rearrangement of 3-(dimethylamino)acrolein and its derivatives. For instance, 5-chloro-5-(dimethylamino)penta-2,4-dienal rearranges to 2-(dimethylamino)pyrilium chloride, which can further convert to 5-chloropenta-2,4-dien-N,N-dimethylamide []. This sensitivity to acid highlights the need for careful handling and storage.

A: Researchers frequently use a combination of techniques including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and elemental analysis to confirm the structure and purity of 3-(dimethylamino)acrolein derivatives [, ]. These techniques help to identify characteristic functional groups and analyze the composition of the synthesized compounds.

A: Yes, depending on the desired outcome, alternatives exist. For instance, while 3-(dimethylamino)acrolein is used in Vilsmeier reactions to introduce formylvinyl groups, N,N-dimethylformamide can be used to introduce formyl groups []. The choice of reagent depends on the specific structural modification desired.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.